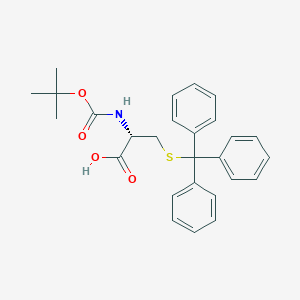

Boc-d-cys(trt)-oh

Descripción general

Descripción

N-tert-Butyloxycarbonyl-D-cysteine (Boc-D-Cys(trt)-OH) is a derivative of cysteine, an amino acid that plays a crucial role in protein synthesis and various metabolic processes. The compound is widely used in peptide synthesis due to its ability to protect the thiol group of cysteine, preventing unwanted reactions during the synthesis process .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyloxycarbonyl-D-cysteine typically involves the protection of the amino and thiol groups of cysteine. The amino group is protected using the tert-butyloxycarbonyl (Boc) group, while the thiol group is protected using the trityl (Trt) group. The reaction conditions often involve the use of organic solvents and specific reagents to achieve the desired protection .

Industrial Production Methods

In industrial settings, the production of N-tert-Butyloxycarbonyl-D-cysteine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) to ensure the purity and quality of the final product .

Análisis De Reacciones Químicas

Protection/Deprotection Reactions

Boc-D-Cys(Trt)-OH features orthogonal protection for both the amino (Boc) and thiol (Trt) groups, enabling sequential deprotection in multi-step syntheses.

Boc Deprotection

- Conditions : Typically removed with 20–50% TFA in DCM (1–4 h at 25°C) or HCl in dioxane .

- Stability : The Boc group remains intact under basic conditions (e.g., piperidine), allowing selective Trt removal .

Trt Deprotection

- Selective Removal : Achieved via mild acids (1% TFA in DCM) or silver triflate (AgOTf) .

- Side Reactions : Prolonged exposure to strong acids (e.g., HF) risks racemization or thiol oxidation .

Peptide Coupling Reactions

This compound is widely used in solid-phase and solution-phase peptide synthesis.

Coupling Agents and Yields

| Coupling Agent | Additive | Solvent | Yield (%) | Racemization (%) | Source |

|---|---|---|---|---|---|

| HCTU | 6-Cl-HOBt | DMF | 90 | 8.0 | |

| DIC | HOBt | DCM/DMF | 86.2 | 0.1 | |

| HBTU | DIEA | DMF | 80 | 2.1 |

Key Observations :

- Low Racemization : Coupling with DIC/HOBt minimizes racemization (0.1%) due to reduced basicity .

- Solvent Effects : DCM/DMF mixtures (1:1) reduce aggregation, improving coupling efficiency .

Disulfide Bond Formation

- This compound is converted to free cysteine (H-Cys-OH) post-Trt removal, enabling disulfide bridging via iodine oxidation or air exposure .

- Example: Synthesis of spiruchostatin A involves oxidative cyclization of this compound derivatives .

Thiol-Ene Reactions

- The free thiol reacts with maleimides (e.g., N-tert-butyl-maleimide) under aqueous conditions (pH 6–7) to form stable thioether conjugates .

Oxidative Degradation

- Mechanism : The Trt group stabilizes the thiol, but prolonged exposure to DMF/Oxyma induces radical-mediated oxidation to cysteic acid .

- Mitigation : Antioxidants (DTT or DITU) suppress degradation during prolonged storage .

Racemization Risks

- Base Sensitivity : Strong bases (e.g., DIEA) during coupling increase racemization (up to 8%) .

- Optimal Conditions : Using TMP or PS as bases reduces racemization to <2% .

Peptide Drugs

- Octreotide Synthesis : this compound is coupled with tetrapeptide H-Phe-D-Trp-Lys(Boc)-Thr-OMe, followed by deprotection and cyclization .

- HDAC Inhibitors : Key intermediate in spiruchostatin A synthesis .

Bioconjugation

Comparative Data: Trt vs. Alternative Protecting Groups

| Parameter | Trt | Acm | Mmt |

|---|---|---|---|

| Deprotection | Mild acid (TFA) | Iodine | Mild acid (TFA) |

| Racemization | Moderate | Low | Low |

| Orthogonality | High | Moderate | High |

| Source |

Critical Considerations

Aplicaciones Científicas De Investigación

Peptide Synthesis

1.1 Role in Solid-Phase Peptide Synthesis

Boc-D-Cys(Trt)-OH is widely used in solid-phase peptide synthesis (SPPS) as a protected form of cysteine. The trityl (Trt) group serves as a protective group for the thiol side chain, allowing for selective reactions during peptide assembly. Its stability under standard coupling conditions makes it a preferred choice for synthesizing complex peptides.

- Racemization Studies : Research indicates that the use of this compound can lead to racemization during peptide synthesis. For example, studies have shown that employing activation steps in neutral media can minimize epimerization, which is critical for maintaining the integrity of peptide sequences .

- Coupling Conditions : Various coupling conditions have been evaluated to optimize the incorporation of this compound into peptides. For instance, using HCTU as a coupling reagent with additives like 6-Cl-HOBt and bases such as DIEA has shown effective results, with specific conditions yielding high product percentages while minimizing racemization .

| Coupling Conditions | Pentapeptide Yield (%) | Racemization (%) |

|---|---|---|

| HCTU/DIEA | 20.5 | 8.0 |

| DIC/HOBt | 2.5 | 0.1 |

1.2 Synthesis of Therapeutic Peptides

This compound is instrumental in synthesizing therapeutic peptides that require cysteine for disulfide bond formation. This is particularly relevant in the production of cyclic peptides and depsipeptides, which are known for their enhanced stability and bioactivity .

Drug Development

2.1 Cysteine-Containing Drugs

Cysteine derivatives like this compound are crucial in developing drugs targeting various diseases. Cysteine's reactive thiol group allows for the formation of covalent bonds with target proteins, making it a valuable component in drug design.

- Example Applications : Cysteine residues are involved in the mechanisms of several biologically active compounds, such as insulin and oxytocin, where they play roles in maintaining structural integrity through disulfide bonds . The ability to manipulate cysteine through protecting groups like Boc and Trt enhances the design of new therapeutics.

Biochemical Studies

3.1 Mechanistic Studies

The study of this compound extends to understanding biochemical mechanisms involving cysteine residues in proteins. Its use allows researchers to investigate the effects of cysteine modifications on protein function and stability.

Actividad Biológica

Boc-D-Cys(Trt)-OH (Boc-S-trityl-D-cysteine) is a cysteine derivative widely used in peptide synthesis and biological research due to its unique properties. This article explores its biological activity, applications, and relevant research findings.

This compound has the following chemical characteristics:

- Molecular Formula : C27H29NO4S

- Molecular Weight : 463.59 g/mol

- Melting Point : 143-146 °C

- Optical Activity : [α]20/D +27.5° in ethanol

These properties make it suitable for solid-phase peptide synthesis (SPPS), where it acts as a key building block for various peptides .

The biological activity of this compound is primarily attributed to the reactivity of the thiol group in cysteine. This reactivity allows for:

- Formation of Disulfide Bonds : Essential for stabilizing peptide structures.

- Participation in Redox Reactions : Cysteine residues can undergo oxidation, influencing protein folding and function.

Applications in Peptide Synthesis

This compound is utilized in synthesizing peptides with specific biological functions:

- Therapeutic Peptides : It serves as a precursor for peptides used in drug development, particularly those targeting opioid receptors .

- Vaccine Research : Peptides synthesized from this compound are employed in functional analyses and vaccine formulations .

Study 1: Peptide Synthesis and Biological Evaluation

A study evaluated the incorporation of this compound into a series of peptides designed to enhance metabolic stability and receptor selectivity. The results indicated that cyclic peptides containing disulfide bonds formed from this compound exhibited improved binding affinities for δ-opioid receptors compared to their linear counterparts. The cyclic structure also enhanced metabolic stability, demonstrating a half-life exceeding 24 hours in rat plasma .

Study 2: Impact on Racemization Rates

Research demonstrated that the use of this compound significantly reduced racemization rates during peptide synthesis. Table 1 summarizes the coupling conditions and corresponding racemization rates observed with different protecting groups:

| Protecting Group | Coupling Conditions | Racemization Rate (%) |

|---|---|---|

| Fmoc-Cys(Trt) | HCTU/DIEA | 0.5 |

| Boc-Cys(Trt) | HCTU/DIEA | 1.3 |

| Fmoc-Cys(STmp) | HCTU/DIEA | 0.1 |

This data highlights the advantages of using this compound in minimizing unwanted side reactions during peptide synthesis .

Comparative Analysis of Cysteine Protecting Groups

The choice of protecting group significantly influences the efficiency and yield of peptide synthesis involving cysteine residues. Below is a comparison of various protecting groups, including this compound:

| Protecting Group | Stability to Acidic Conditions | Racemization Tendency | Application Use |

|---|---|---|---|

| Boc-D-Cys(Trt) | Moderate | Low | General Peptide Synthesis |

| Fmoc-Cys(STmp) | High | Very Low | Disulfide Bond Formation |

| Fmoc-Cys(Mmt) | Low | High | Limited Use Due to Instability |

This table illustrates that while this compound is versatile, other groups may offer better stability under specific conditions .

Propiedades

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-tritylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29NO4S/c1-26(2,3)32-25(31)28-23(24(29)30)19-33-27(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23H,19H2,1-3H3,(H,28,31)(H,29,30)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDTOWOURWBDELG-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.